molecular formula C13H29ClN2O2 B6290053 Boc-DAOc*HCl CAS No. 82408-99-9

Boc-DAOc*HCl

Cat. No.: B6290053
CAS No.: 82408-99-9
M. Wt: 280.83 g/mol
InChI Key: SDUPVGPYNHRUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DAOc*HCl, also known as tert-butoxycarbonyl-3,4-diaminocyclohexane hydrochloride, is a chemical compound widely used in organic synthesis. It is primarily employed as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Mechanism of Action

Target of Action

Boc-DAOc*HCl, also known as N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride , is primarily used for the protection of amines in pharmaceutical research and development . The compound’s primary targets are the amine groups present in a wide range of biologically active compounds .

Mode of Action

The compound works by protecting the amine groups through a process known as N-Boc deprotection . This process involves the use of a catalyst to lower the required reaction temperature . The interaction of this compound with its targets results in the formation of a carbamate group , which serves as a protective mask for the amine group .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the N-Boc deprotection pathway . This pathway involves the use of a catalyst to facilitate the deprotection process . The downstream effects of this pathway include the formation of a variety of aromatic and aliphatic amines .

Pharmacokinetics

Factors such as the compound’s molecular weight and its interaction with the body’s metabolic and excretory systems would likely play a role in its pharmacokinetics.

Result of Action

The result of this compound’s action is the successful protection of amine groups . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s action thus enhances the efficiency and productivity of pharmaceutical research and development processes .

Action Environment

The action of Boc-DAOcHCl can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, enhancing the efficiency of the deprotection process . Additionally, the compound’s action can be affected by the presence of other substances, such as solvents . The stability and efficacy of Boc-DAOcHCl may also be influenced by factors such as temperature and pH.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DAOc*HCl is unique due to its specific structure, which provides steric hindrance and stability under basic conditions. This makes it particularly useful in the synthesis of cyclic compounds and peptides where selective protection of amine groups is crucial .

Properties

IUPAC Name

tert-butyl N-(8-aminooctyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O2.ClH/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14;/h4-11,14H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUPVGPYNHRUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.